molecular formula C16H15ClN2O B5885673 Kgajqeksicagag-uhfffaoysa-

Kgajqeksicagag-uhfffaoysa-

Cat. No.: B5885673
M. Wt: 286.75 g/mol
InChI Key: KGAJQEKSICAGAG-UHFFFAOYSA-N
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Description

The compound “Kgajqeksicagag-uhfffaoysa-” is a unique chemical entity with distinct properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “Kgajqeksicagag-uhfffaoysa-” involves a series of chemical reactions that require precise conditions. The synthetic routes typically include the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods: In industrial settings, the production of “Kgajqeksicagag-uhfffaoysa-” is scaled up using advanced techniques. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and high yield. The industrial production also focuses on optimizing the process to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: “Kgajqeksicagag-uhfffaoysa-” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The common reagents used in the reactions of “Kgajqeksicagag-uhfffaoysa-” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of “Kgajqeksicagag-uhfffaoysa-” depend on the specific reaction and conditions used. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

“Kgajqeksicagag-uhfffaoysa-” has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it plays a role in studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of “Kgajqeksicagag-uhfffaoysa-” involves its interaction with molecular targets and pathways within cells. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular functions. The detailed molecular pathways involved in its action are still under investigation, but it is known to influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to “Kgajqeksicagag-uhfffaoysa-” include sodium thiosulfate and ammonium fluoride . These compounds share some chemical properties but differ in their specific applications and effects.

Uniqueness: What sets “Kgajqeksicagag-uhfffaoysa-” apart from similar compounds is its unique structure and the specific interactions it has with molecular targets. This uniqueness makes it valuable for specialized applications in research and industry.

Conclusion

“Kgajqeksicagag-uhfffaoysa-” is a versatile compound with significant potential in various fields Its unique properties and interactions make it a subject of ongoing research and industrial interest

Properties

IUPAC Name

4,4-dianilino-1-chlorobut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-12-15(20)11-16(18-13-7-3-1-4-8-13)19-14-9-5-2-6-10-14/h1-11,18-19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAJQEKSICAGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=CC(=O)CCl)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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